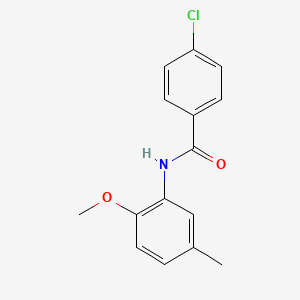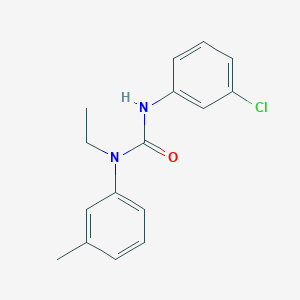
N'-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one with a chlorine substituent and the other with a methyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea typically involves the reaction of 3-chloroaniline and 3-methylaniline with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 3-Chloroaniline is reacted with ethyl isocyanate in the presence of a suitable solvent, such as dichloromethane, at room temperature.
Step 2: 3-Methylaniline is then added to the reaction mixture, and the reaction is allowed to proceed for several hours.
Step 3: The product is isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be scaled up using similar reaction conditions. The process involves the use of large reactors and automated systems to control the reaction parameters, such as temperature, pressure, and solvent concentration. The product is then purified using industrial-scale crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N’-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea can be compared with other similar compounds, such as:
N-(4-bromo-3-chlorophenyl)-N’-(3-methylphenyl)urea: Similar structure with a bromine substituent instead of chlorine.
N-(4-methylphenyl)-N’-(3-nitrophenyl)urea: Contains a nitro group instead of a chlorine substituent.
N-(3-chloro-4-methylphenyl)-N’-(3,5-dimethylphenyl)urea: Contains additional methyl groups on the aromatic rings.
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Propriétés
Numéro CAS |
853318-43-1 |
|---|---|
Formule moléculaire |
C16H17ClN2O |
Poids moléculaire |
288.77 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-1-ethyl-1-(3-methylphenyl)urea |
InChI |
InChI=1S/C16H17ClN2O/c1-3-19(15-9-4-6-12(2)10-15)16(20)18-14-8-5-7-13(17)11-14/h4-11H,3H2,1-2H3,(H,18,20) |
Clé InChI |
XFADUBMVLWNNRL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC(=C1)C)C(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[(2-Aminoethyl)sulfanyl]methyl}trimethylsilane](/img/structure/B15074701.png)
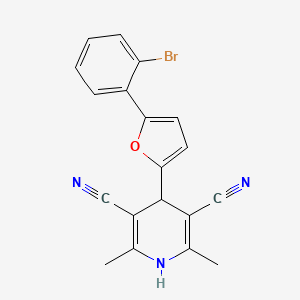
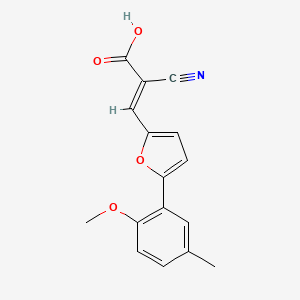
![[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B15074712.png)
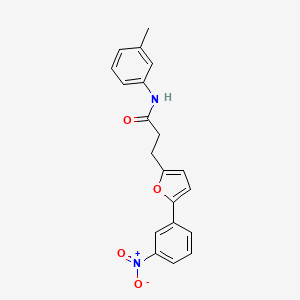
![1-Chloro-4-[1,2-dichloro-2-(4-chlorophenyl)ethyl]benzene](/img/structure/B15074717.png)
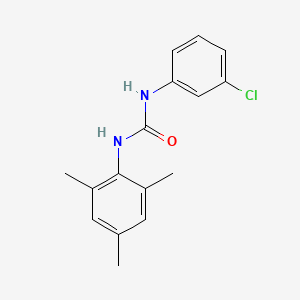
![2,2-Dimethyl-3,8-diphenyl-2h-naphtho[2,3-b]thiete 1,1-dioxide](/img/structure/B15074734.png)
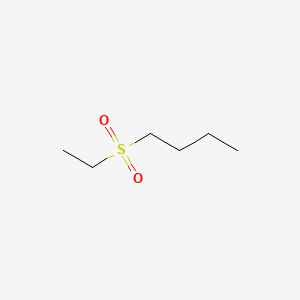
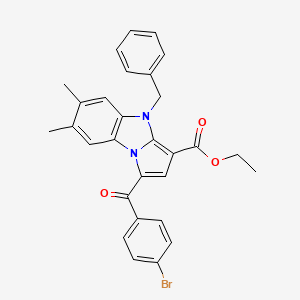
![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
